molecular formula C7H8N4O2S B3025589 1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 1784-70-9

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No. B3025589
CAS RN: 1784-70-9
M. Wt: 212.23 g/mol
InChI Key: NBQIXPZKEFZVMP-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it appears to be related to other compounds such as “1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” which is also known as theophylline2.



Synthesis Analysis

There is no specific information available on the synthesis of “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have been synthesized in various ways3. For example, theophylline has been synthesized from xanthine4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have been studied for their reactivity6.


Scientific Research Applications

Synthesis and Structural Analysis

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has been utilized in various synthetic processes. For example, it served as a starting material in the synthesis of new thiadiazepino-purine ring systems, demonstrating its utility in creating novel chemical structures (Hesek & Rybár, 1994). Additionally, its derivatives have been characterized in studies involving impurities present in other compounds, highlighting its relevance in analytical chemistry (Desai, Patel, & Gabhe, 2011).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored for their potential psychotropic activity. Studies have revealed that certain derivatives could exhibit antidepressant and anxiolytic properties, indicating its significance in the development of new therapeutic agents (Chłoń-Rzepa et al., 2013).

Molecular Interaction Studies

The compound has also been the subject of studies focusing on molecular interactions. For example, research on its derivatives has provided insights into the intermolecular interactions present in these molecules, which is crucial for the design of new materials (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Synthetic and Material Chemistry

In synthetic and material chemistry, the compound has been used in the development of new synthesis methods for diverse chemical structures, such as thiazolopurine derivatives, showcasing its versatility in chemical synthesis (Khaliullin & Klen, 2010).

Safety And Hazards

There is no specific safety and hazard information available for “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione”. However, related compounds have safety data sheets available8.


Future Directions

The future directions for research on “1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione” are not clear due to the limited information available. However, related compounds are being studied for their potential uses in various fields5.


properties

IUPAC Name

1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-10-4-3(8-6(14)9-4)5(12)11(2)7(10)13/h1-2H3,(H2,8,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIXPZKEFZVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353012
Record name 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione

CAS RN

1784-70-9
Record name NSC73501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-8-sulfanyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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